Human Recombinant Receptor Binding Affinity and M3/M2 Selectivity of J-104129 Fumarate vs. Tolterodine, Darifenacin, and Solifenacin
In radioligand displacement assays using human recombinant muscarinic receptors, J‑104129 fumarate exhibits an M3 Ki of 4.2 nM and an M2 Ki of 490 nM, yielding a 117‑fold M3/M2 selectivity ratio [1]. This contrasts starkly with the non‑selective antagonist tolterodine, which shows nearly identical M3 and M2 affinities (Ki ≈ 2.5 nM and 2.0 nM, respectively; selectivity ~1.3‑fold) . Even among marketed M3‑preferring agents, J‑104129 demonstrates superior selectivity: darifenacin has an M3 Ki of 0.76 nM but only ~59‑fold M3/M2 selectivity , while solifenacin has an M3 Ki of 12 nM with ~14‑fold M3/M2 selectivity [2]. J‑104129 therefore provides a unique combination of high potency and >100‑fold M3/M2 discrimination not matched by any currently approved muscarinic antagonist.
| Evidence Dimension | M3 vs M2 receptor subtype selectivity (human recombinant) |
|---|---|
| Target Compound Data | M3 Ki = 4.2 nM, M2 Ki = 490 nM, M3/M2 selectivity = 117-fold |
| Comparator Or Baseline | Tolterodine: M3 Ki ≈ 2.5 nM, M2 Ki ≈ 2.0 nM (1.3-fold); Darifenacin: M3 Ki = 0.76 nM, M2 Ki = 44.7 nM (59-fold); Solifenacin: M3 Ki = 12 nM, M2 Ki = 170 nM (14-fold) |
| Quantified Difference | J-104129 M3/M2 selectivity is 90× higher than tolterodine, 2× higher than darifenacin, and 8.4× higher than solifenacin |
| Conditions | Radioligand displacement assays using [3H]N‑methylscopolamine on human cloned muscarinic M1–M5 receptors expressed in CHO‑K1 cell membranes |
Why This Matters
High M3/M2 selectivity minimizes confounding M2-mediated cardiac effects, enabling cleaner interpretation of M3-specific pharmacology in both in vitro and in vivo models.
- [1] Mitsuya M, Mase T, Tsuchiya Y, Kawakami K, Hattori H, Kobayashi K, Ogino Y, Fujikawa T, Satoh A, Kimura T, Noguchi K, Ohtake N, Tomimoto K. J-104129, a novel muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors. Bioorg Med Chem. 1999;7(11):2555-2567. View Source
- [2] Ikeda K, Kobayashi S, Suzuki M, Miyata K, Takeuchi M, Yamada T, Honda K. M3 receptor antagonism by the novel antimuscarinic agent solifenacin. Naunyn Schmiedebergs Arch Pharmacol. 2002;366(2):97-103. View Source
